![molecular formula C16H12N2 B1517635 1-Benzyl-1H-indole-6-carbonitrile CAS No. 1030423-43-8](/img/structure/B1517635.png)
1-Benzyl-1H-indole-6-carbonitrile
Overview
Description
1-Benzyl-1H-indole-6-carbonitrile is a chemical compound with the empirical formula C16H12N2 . It has a molecular weight of 232.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringN#CC1=CC=C2C(N(CC3=CC=CC=C3)C=C2)=C1
. The InChI key for this compound is UYUKKLGDRIKDEO-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C16H12N2 and it has a molecular weight of 232.28 .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Indole Synthesis : A foundational aspect of research on compounds like 1-Benzyl-1H-indole-6-carbonitrile is the development of novel methods for indole synthesis. The review by Taber and Tirunahari outlines a comprehensive classification of all indole syntheses, highlighting the importance of indole and its derivatives in organic chemistry due to their presence in a wide range of biologically active molecules (Taber & Tirunahari, 2011).
Supramolecular Chemistry and Material Science
Supramolecular Building Blocks : Benzene-1,3,5-tricarboxamide derivatives, including indole-based structures, have shown significant potential in nanotechnology and biomedical applications due to their self-assembly into nanometer-sized rod-like structures. These structures are stabilized by H-bonding, demonstrating the versatility of indole derivatives in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).
Environmental Chemistry and Adsorption Mechanisms
Carbon Nanotubes (CNTs) : The study of organic chemical adsorption on carbon nanotubes (CNTs) is crucial for understanding their potential environmental impact and applications in water treatment. This includes the interaction with complex organic molecules, potentially including derivatives of this compound. The review by Pan and Xing provides a comprehensive overview of organic chemical-CNT interactions, highlighting the complexity of adsorption mechanisms and the need for further research in this area (Pan & Xing, 2008).
Epigenetics and Environmental Chemicals
Epigenetic Alterations : Research on epigenetic mechanisms has shown that environmental chemicals, including potentially hazardous compounds, can alter gene expression without changing the DNA sequence. This area of study may encompass compounds related to this compound, considering their widespread use and potential environmental presence. Baccarelli and Bollati's review discusses how various classes of environmental chemicals, including metals and endocrine-disrupting chemicals, modify epigenetic marks, underscoring the significance of understanding these interactions for public health (Baccarelli & Bollati, 2009).
Safety and Hazards
Future Directions
While specific future directions for 1-Benzyl-1H-indole-6-carbonitrile are not available, indole derivatives have seen considerable activity towards the synthesis of new derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there may be future research opportunities in this area.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
properties
IUPAC Name |
1-benzylindole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-14-6-7-15-8-9-18(16(15)10-14)12-13-4-2-1-3-5-13/h1-10H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUKKLGDRIKDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651891 | |
Record name | 1-Benzyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1030423-43-8 | |
Record name | 1-Benzyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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